Cas no 2145-38-2 (Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]-)
![Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/2145-38-2x500.png)
Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]-
- N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide
- 3-Trifluormethyl-4-fluoracetanilide
- AKOS011222378
- 2145-38-2
- DTXSID90438575
- N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide
- 3-Acetamido-6-fluorobenzotrifluoride
- SCHEMBL463590
- MFCD11616084
- N-(4-Fluoro-3-trifluoromethyl-phenyl)-acetamide
- 3-Trifluormethyl-4-fluoracetanilide; 95%
-
- MDL: MFCD11616084
- インチ: InChI=1S/C9H7F4NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15)
- InChIKey: IEWIUGSDRGHTCW-UHFFFAOYSA-N
- SMILES: CC(=O)NC1=CC(=C(C=C1)F)C(F)(F)F
計算された属性
- 精确分子量: 221.04641
- 同位素质量: 221.04637650g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 241
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- PSA: 29.1
Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB277493-5 g |
3-Trifluormethyl-4-fluoracetanilide; 95% |
2145-38-2 | 5g |
€1,090.00 | 2022-06-11 | ||
abcr | AB277493-1g |
3-Trifluormethyl-4-fluoracetanilide, 95%; . |
2145-38-2 | 95% | 1g |
€490.00 | 2024-04-18 | |
Aaron | AR01G796-1g |
Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- |
2145-38-2 | 95% | 1g |
$800.00 | 2025-02-13 | |
abcr | AB277493-1 g |
3-Trifluormethyl-4-fluoracetanilide; 95% |
2145-38-2 | 1g |
€490.00 | 2022-06-11 | ||
abcr | AB277493-5g |
3-Trifluormethyl-4-fluoracetanilide, 95%; . |
2145-38-2 | 95% | 5g |
€1090.00 | 2024-04-18 | |
Aaron | AR01G796-250mg |
Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- |
2145-38-2 | 95% | 250mg |
$500.00 | 2025-02-13 |
Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- 関連文献
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
2. Back matter
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]-に関する追加情報
Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- (CAS No. 2145-38-2): A Comprehensive Overview
Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]-, identified by its CAS number 2145-38-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of amides, characterized by the presence of a carbonyl group connected to a nitrogen atom. The structural features of Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- make it a versatile intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.
The molecular structure of this compound includes a benzene ring substituted with both a fluoro group at the 4-position and a trifluoromethyl group at the 3-position. These fluorinated aromatic groups are strategically positioned to enhance the compound's pharmacological properties, including improved metabolic stability and enhanced binding affinity to biological targets. The presence of these fluorine atoms also contributes to the compound's lipophilicity, making it more soluble in lipophilic environments and facilitating its absorption and distribution within biological systems.
In recent years, there has been a growing interest in the development of fluorinated compounds for pharmaceutical applications due to their favorable pharmacokinetic profiles. The use of fluorine atoms in drug design has been extensively studied for their ability to modulate drug efficacy, bioavailability, and metabolic clearance. For instance, fluorine substitution can increase the metabolic stability of drugs by preventing rapid degradation by enzymatic pathways such as cytochrome P450 oxidation. This property is particularly valuable in the design of long-acting medications that require extended half-lives to maintain therapeutic efficacy.
Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural framework provides a stable scaffold for further functionalization, allowing chemists to tailor its properties for specific therapeutic applications. One notable area of research involves the use of this compound in the development of central nervous system (CNS) drugs. The combination of lipophilicity and metabolic stability offered by its fluorinated structure makes it an attractive candidate for crossing the blood-brain barrier, which is crucial for many CNS therapies.
The pharmaceutical industry has leveraged this compound in the synthesis of novel analgesics, anti-inflammatory agents, and neuroprotective drugs. For example, derivatives of Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- have been investigated for their potential role in treating chronic pain conditions. Studies have demonstrated that modifications at the nitrogen and carbonyl positions can significantly alter the pharmacological activity of these derivatives, leading to compounds with enhanced pain-relieving properties while minimizing side effects.
Beyond its applications in CNS drug development, Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- has also been utilized in the synthesis of anticancer agents. The fluorinated aromatic ring system contributes to increased binding affinity to target enzymes and receptors involved in cancer cell proliferation and survival. Researchers have reported promising results from preclinical studies where derivatives of this compound exhibit potent antitumor activity by inhibiting key signaling pathways implicated in cancer growth and metastasis.
The chemical synthesis of Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity levels. These synthetic strategies are essential for producing sufficient quantities of the compound for both research purposes and potential industrial applications.
The role of computational chemistry in optimizing synthetic routes for complex molecules like Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]- cannot be overstated. Molecular modeling techniques have enabled researchers to predict reaction outcomes and identify optimal conditions for synthesis before conducting experimental trials. This approach not only saves time but also reduces costs associated with trial-and-error experimentation.
In conclusion, Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]-, with its CAS number 2145-38-2, represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and broad range of applications. Its role as an intermediate in drug development underscores its importance in addressing various therapeutic challenges across multiple disease areas. As research continues to uncover new possibilities for this compound and its derivatives, it is likely that its significance will only continue to grow within the pharmaceutical industry.
2145-38-2 (Acetamide, N-[4-fluoro-3-(trifluoromethyl)phenyl]-) Related Products
- 1261733-73-6(2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol)
- 1602028-75-0(3-iodo-4-(pentyloxy)-1lambda6-thiolane-1,1-dione)
- 923250-01-5(N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-3-methylbenzamide)
- 2138349-32-1(5-amino-1-(3-hydroxy-2,2-dimethylpropyl)-4-methyl-1,2-dihydropyridin-2-one)
- 2680867-95-0(benzyl N-(2,6-dimethylphenyl)-N-(prop-2-yn-1-yl)carbamate)
- 2860-55-1(2-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid)
- 2229215-32-9(1-(4-bromo-2-methylphenyl)-2,2-difluorocyclopropan-1-amine)
- 2639448-76-1(2-(5-amino-3,3-difluoro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid)
- 75829-66-2(Phenyl 4,6-O-benzylidene-b-D-glucopyranoside)
- 197964-67-3(methyl 2-(2-aminoethyl)-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylate)
